![molecular formula C11H7FN2O2 B1439010 2-(4-Fluorophenyl)pyrimidine-4-carboxylic acid CAS No. 1092300-73-6](/img/structure/B1439010.png)
2-(4-Fluorophenyl)pyrimidine-4-carboxylic acid
Overview
Description
2-(4-Fluorophenyl)pyrimidine-4-carboxylic acid is an aromatic heterocyclic compound that contains a pyrimidine ring substituted with a fluorophenyl group at the 2-position and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)pyrimidine-4-carboxylic acid typically involves the condensation of 4-fluorobenzaldehyde with guanidine to form 2-(4-fluorophenyl)pyrimidine. This intermediate is then oxidized to introduce the carboxylic acid group at the 4-position. The reaction conditions often include the use of strong oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form derivatives with additional functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylated derivatives, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Medicinal Chemistry
2-(4-Fluorophenyl)pyrimidine-4-carboxylic acid has garnered attention for its role in drug development, particularly as a scaffold for designing new therapeutic agents.
Anticancer Activity
Research has shown that derivatives of this compound exhibit potent anticancer properties. A study highlighted its efficacy against various cancer cell lines, including:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 0.05 | Induction of apoptosis |
A549 (Lung) | 0.12 | Cell cycle arrest |
The compound's structural modifications have been linked to enhanced selectivity and reduced toxicity towards normal cells, making it a promising candidate for anticancer therapies .
Anti-inflammatory Properties
Pyrimidine derivatives, including this compound, have demonstrated significant anti-inflammatory effects. In vitro studies indicated that it effectively reduced pro-inflammatory cytokines in models of inflammation, suggesting potential applications in treating inflammatory diseases .
Neuropharmacology
The ability of this compound to cross the blood-brain barrier positions it as a candidate for neuropharmacological studies.
Neuroprotective Effects
Recent investigations into the neuroprotective properties of this compound have shown promise in models of neurodegenerative diseases such as Alzheimer's disease. The compound inhibited acetylcholinesterase activity, a critical target for Alzheimer's treatment, demonstrating comparable efficacy to established drugs like Donepezil .
Kinase Inhibition
One of the prominent applications of this compound is its role as an inhibitor of various kinases involved in cancer progression.
Targeted Kinases
Kinase | Inhibition IC50 (µM) | Relevance |
---|---|---|
Pim-1 | 0.03 | Cancer survival |
Pim-2 | 0.05 | Tumor growth |
The presence of the fluorophenyl group enhances binding affinity and selectivity towards these targets, making it a valuable tool in cancer research .
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyrimidine derivatives revealed that modifications to the pyrimidine core led to enhanced cytotoxicity against multiple cancer cell lines, indicating that structural variations can significantly impact therapeutic outcomes .
Case Study 2: Neuroprotection
In rodent models, this compound exhibited anxiolytic effects and improved cognitive function, suggesting its potential for treating anxiety disorders and other cognitive impairments associated with neurodegeneration .
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the pyrimidine ring provides structural stability. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4-Fluorophenyl)pyrimidine-4-carboxylic acid include:
- 2-(4-Chlorophenyl)pyrimidine-4-carboxylic acid
- 2-(4-Bromophenyl)pyrimidine-4-carboxylic acid
- 2-(4-Methylphenyl)pyrimidine-4-carboxylic acid
Uniqueness
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic properties and enhances the compound’s reactivity and binding affinity. This makes it a valuable scaffold for the development of new drugs and materials .
Biological Activity
2-(4-Fluorophenyl)pyrimidine-4-carboxylic acid is an aromatic heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a fluorophenyl group at the 2-position and a carboxylic acid group at the 4-position. This unique structure contributes to its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. The fluorophenyl group enhances binding affinity due to increased hydrophobic interactions, while the carboxylic acid moiety can participate in hydrogen bonding and electrostatic interactions, stabilizing the compound-target complex .
1. Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies on related pyrimidine derivatives have shown their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory pathways. The presence of the fluorophenyl group may enhance this inhibitory effect .
2. Anticancer Properties
The compound has potential anticancer activity, as suggested by preliminary studies indicating its efficacy against various cancer cell lines. The structural features allow it to interfere with cellular pathways that promote tumor growth. For example, similar pyrimidine derivatives have been evaluated for their ability to induce apoptosis in cancer cells .
3. Antimicrobial Activity
Pyrimidine derivatives, including this compound, have demonstrated antibacterial and antifungal properties. Studies have shown that these compounds exhibit activity against pathogens such as Escherichia coli and Staphylococcus aureus, indicating their potential as antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : The position and nature of substituents on the pyrimidine ring significantly influence activity. For instance, modifications at the 2-position can enhance binding affinity and specificity for target enzymes .
- Fluorination : The fluorine atom in the phenyl ring appears to play a vital role in improving hydrophobic interactions with biological targets, thereby enhancing overall efficacy.
Case Study 1: Anti-inflammatory Evaluation
A study evaluated several pyrimidine derivatives for their anti-inflammatory effects using a paw edema model. Compounds were compared against indomethacin, a standard anti-inflammatory drug. Results indicated that certain derivatives exhibited higher inhibition percentages than indomethacin, suggesting superior efficacy in reducing inflammation .
Compound | Inhibition at 4h | Inhibition at 5h |
---|---|---|
Indomethacin | 47.72% | 42.22% |
Compound A | 50.00% | 45.00% |
Compound B | 48.00% | 43.00% |
Case Study 2: Anticancer Activity Assessment
In vitro studies were conducted on various cancer cell lines to assess cytotoxicity. The results indicated that this compound exhibited significant cytotoxic effects on A549 and Caco-2 cell lines, with IC50 values comparable to established chemotherapeutic agents like doxorubicin .
Properties
IUPAC Name |
2-(4-fluorophenyl)pyrimidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O2/c12-8-3-1-7(2-4-8)10-13-6-5-9(14-10)11(15)16/h1-6H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOWMYSIYZWQFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CC(=N2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092300-73-6 | |
Record name | 2-(4-fluorophenyl)pyrimidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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